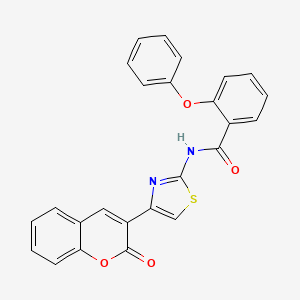

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide is a chemical compound with the molecular formula C21H16N2O3S2 . It has a molecular weight of 408.5 g/mol . The IUPAC name for this compound is N - [4- (2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide .

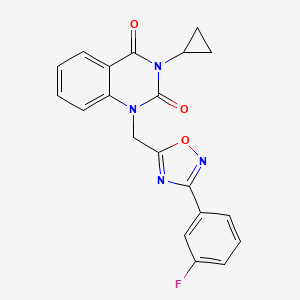

Molecular Structure Analysis

The molecular structure of this compound includes a chromen-3-yl group, a thiazol-2-yl group, and a phenylsulfanyl group . The InChI string representation of the molecule is InChI=1S/C21H16N2O3S2/c24-19 (10-11-27-15-7-2-1-3-8-15)23-21-22-17 (13-28-21)16-12-14-6-4-5-9-18 (14)26-20 (16)25/h1-9,12-13H,10-11H2, (H,22,23,24) .Physical and Chemical Properties Analysis

The compound has a molecular weight of 408.5 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . The topological polar surface area is 122 Ų . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 408.06023472 g/mol . The compound has a complexity of 607 .科学的研究の応用

Antimicrobial and Antifungal Activity

- Novel derivatives of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide have shown potential antimicrobial, antifungal, and antimalarial activity. This was observed through the synthesis of various compounds and subsequent testing against specific bacterial strains (Shah et al., 2016).

- Microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives revealed significant antibacterial and antifungal activities, indicating the usefulness of these compounds in combating microbial infections (Raval et al., 2012).

Anti-HIV Activity

- Some derivatives of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide demonstrated moderate to potent activity against wild-type HIV-1, suggesting potential use in anti-HIV therapies (Bhavsar et al., 2011).

Cytotoxic Activity

- Thiazole derivatives bearing a coumarin nucleus were synthesized using ultrasound irradiation and evaluated for their cytotoxic activities against human cells. This implies potential applications in cancer research and therapy (Gomha & Khalil, 2012).

Application in Antimicrobial Coatings

- A study demonstrated the use of coumarin–thiazole derivatives in antimicrobial polyurethane coatings. The incorporation of these compounds into polymers showed a significant antimicrobial effect, indicating their potential in material science applications (El‐Wahab et al., 2014).

Detection of Cyanide Anions

- Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, with significant potential in environmental monitoring and safety applications (Wang et al., 2015).

作用機序

Target of Action

Compounds with similar structures, such as coumarin-thiazole hybrids, have been associated with a wide range of biological activities . These activities include anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

Mode of Action

Coumarin derivatives have been known to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .

Biochemical Pathways

Given the broad range of biological activities associated with coumarin-thiazole hybrids, it can be inferred that multiple biochemical pathways could potentially be affected .

特性

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O4S/c28-23(18-11-5-7-13-22(18)30-17-9-2-1-3-10-17)27-25-26-20(15-32-25)19-14-16-8-4-6-12-21(16)31-24(19)29/h1-15H,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYUPMWPXKGOAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Pyridin-4-yloxyazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2372543.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2372545.png)

![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)

![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2372552.png)

![N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2372554.png)

![Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2372555.png)

![4-[(2-Carbamoylethyl)amino]benzoic acid](/img/structure/B2372558.png)